

# NMR Spectroscopy of 1-Phenyl-3-methylaminobutane: Application Notes and Protocols

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## Compound of Interest

Compound Name: *1-Phenyl-3-methylaminobutane*

Cat. No.: *B1617593*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **1-Phenyl-3-methylaminobutane**, a compound of interest in pharmaceutical research and drug development. This document outlines the predicted proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectral data, experimental protocols for data acquisition, and visual workflows to aid in structural elucidation and characterization.

## Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for **1-Phenyl-3-methylaminobutane**, the following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, multiplicities, and coupling constants. These predictions were generated using in-silico modeling and are cross-referenced with experimental data from structurally analogous compounds, such as methamphetamine, to ensure a high degree of confidence.

Table 1: Predicted <sup>1</sup>H NMR Data for **1-Phenyl-3-methylaminobutane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.2	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
~2.8	Multiplet	1H	CH-N
~2.6	Triplet	2H	CH <sub>2</sub> -Ph
~2.4	Singlet	3H	N-CH <sub>3</sub>
~1.7	Multiplet	2H	CH <sub>2</sub>
~1.1	Doublet	3H	C-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **1-Phenyl-3-methylaminobutane**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~142	Quaternary	Aromatic (C)
~128.5	Tertiary	Aromatic (CH)
~128.3	Tertiary	Aromatic (CH)
~126	Tertiary	Aromatic (CH)
~55	Tertiary	CH-N
~40	Secondary	CH <sub>2</sub> -Ph
~38	Secondary	CH <sub>2</sub>
~33	Primary	N-CH <sub>3</sub>
~22	Primary	C-CH <sub>3</sub>

## Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of **1-Phenyl-3-methylaminobutane** and the acquisition of its NMR spectra.

## Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality NMR sample of **1-Phenyl-3-methylaminobutane** for <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.

### Materials:

- **1-Phenyl-3-methylaminobutane** (5-25 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR)[1][2][3][4]
- Deuterated chloroform (CDCl<sub>3</sub>) or other suitable deuterated solvent[1][5]
- High-quality 5 mm NMR tubes[1][5]
- Pasteur pipette
- Small vial
- Filter plug (e.g., glass wool)

### Procedure:

- Weighing the Sample: Accurately weigh the desired amount of **1-Phenyl-3-methylaminobutane** in a clean, dry vial. For <sup>1</sup>H NMR, 5-25 mg is typically sufficient, while for <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2][4]
- Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial containing the sample.[1] CDCl<sub>3</sub> is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity to avoid interfering signals.
- Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
- Filtering the Sample: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution into a clean, high-quality NMR tube.[3] This can be achieved by passing the solution through a Pasteur pipette with a small plug of glass wool.[3]

- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

## Protocol 2: NMR Data Acquisition

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of the prepared **1-Phenyl-3-methylaminobutane** sample.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher)

$^1\text{H}$  NMR Acquisition Parameters (Typical):

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range appropriate for proton spectra, typically -2 to 12 ppm.
- Temperature: 298 K (25 °C).

$^{13}\text{C}$  NMR Acquisition Parameters (Typical):

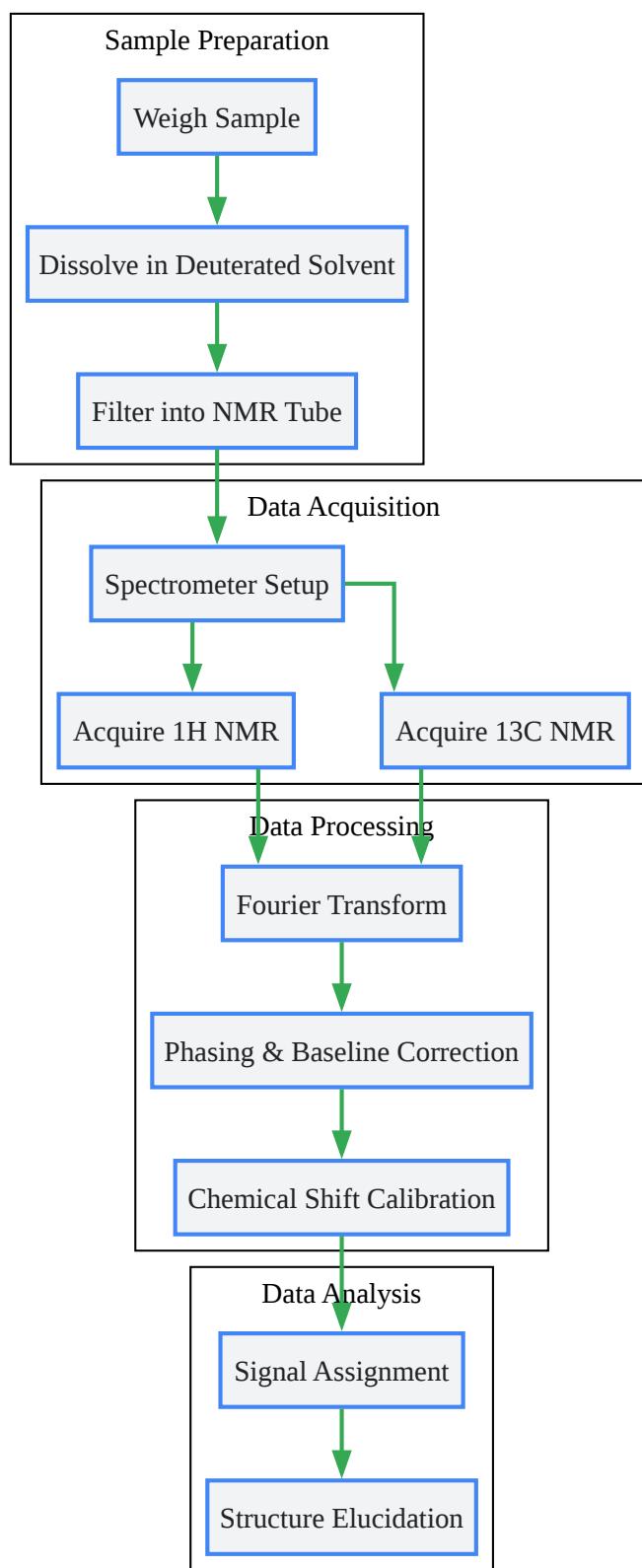
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30').
- Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range appropriate for carbon spectra, typically 0 to 220 ppm.
- Temperature: 298 K (25 °C).

**Data Processing:**

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (for  $\text{CDCl}_3$ ,  $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).

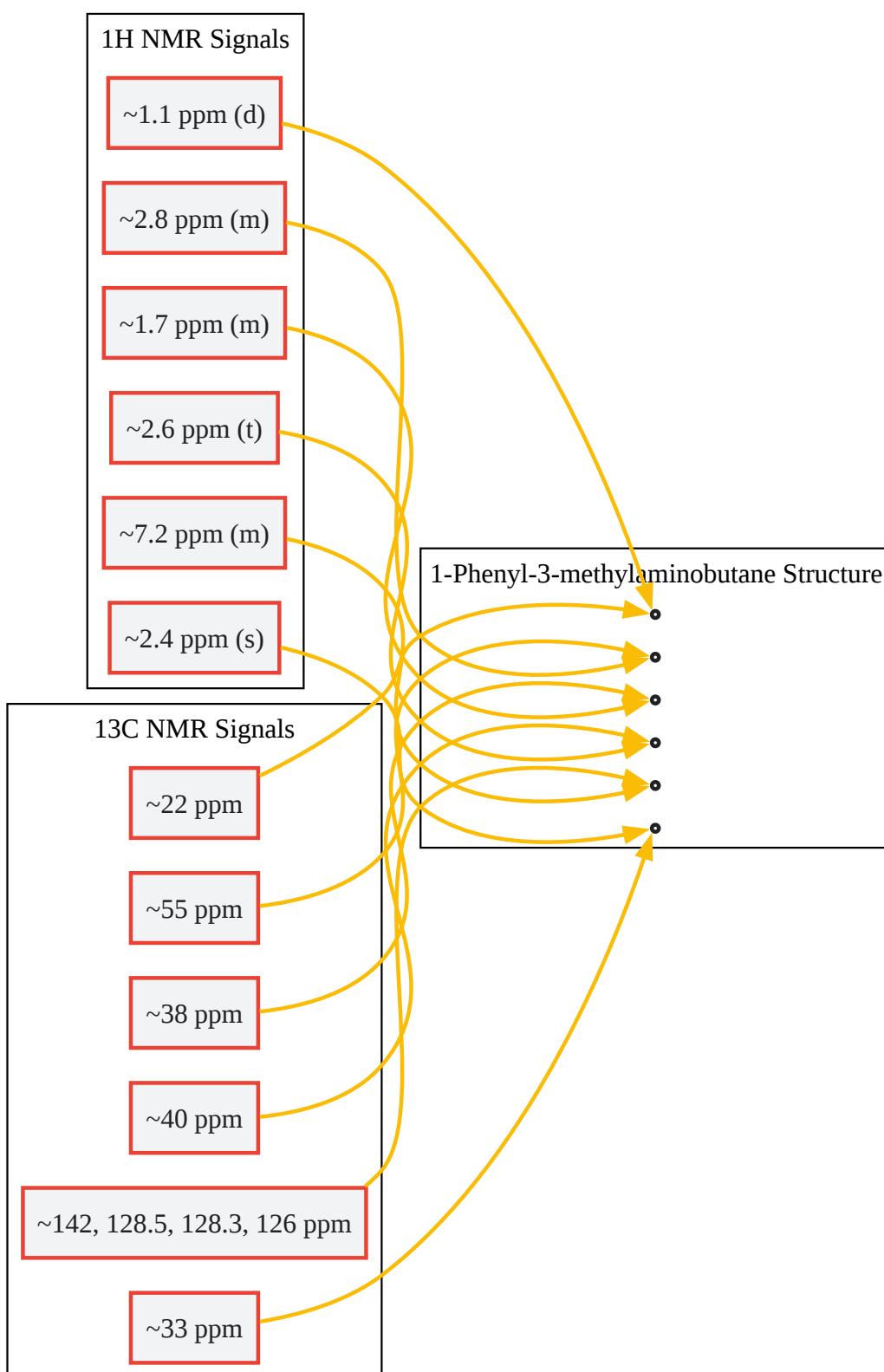
## Visualizing Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the NMR signals and the molecular structure of **1-Phenyl-3-methylaminobutane**.



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Caption: Experimental workflow for NMR analysis of **1-Phenyl-3-methylaminobutane**.

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Caption: Structural fragments and their corresponding predicted NMR signals.

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